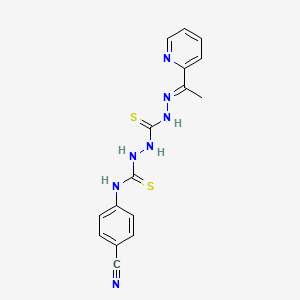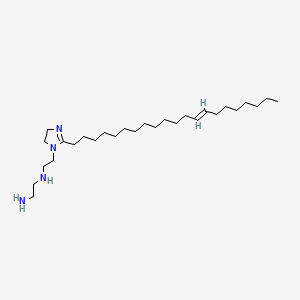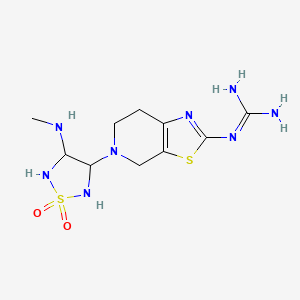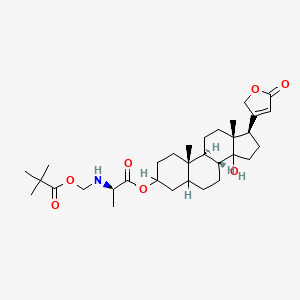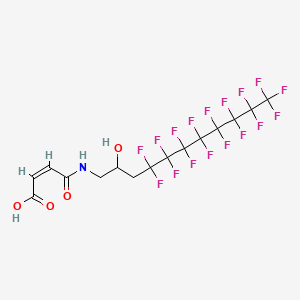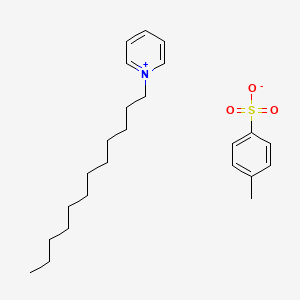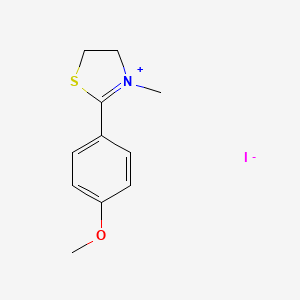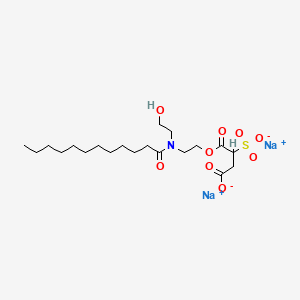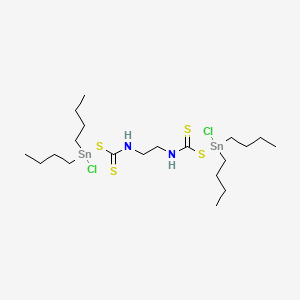
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- is a complex organotin compound with the molecular formula C20H42Cl2N2S4Sn2 . This compound is characterized by the presence of tin (Sn) atoms, sulfur (S) atoms, and nitrogen (N) atoms within its structure, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- typically involves the reaction of organotin precursors with sulfur and nitrogen-containing ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of the desired compound.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms (Cl) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Applications De Recherche Scientifique
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane: A related compound with a similar core structure but different substituents.
5,14-Dibutyl-5,14-dichloro-7,12-dithioxo-6,13-dithia-8,11-diaza-5,14-distannaoctadecane: Another variant with different functional groups.
Uniqueness
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- stands out due to its specific combination of tin, sulfur, and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
41115-34-8 |
|---|---|
Formule moléculaire |
C20H42Cl2N2S4Sn2 |
Poids moléculaire |
747.2 g/mol |
Nom IUPAC |
[dibutyl(chloro)stannyl] N-[2-[[dibutyl(chloro)stannyl]sulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.4C4H9.2ClH.2Sn/c7-3(8)5-1-2-6-4(9)10;4*1-3-4-2;;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);4*1,3-4H2,2H3;2*1H;;/q;;;;;;;2*+2/p-4 |
Clé InChI |
DVZDYUZIIHRGSZ-UHFFFAOYSA-J |
SMILES canonique |
CCCC[Sn](CCCC)(SC(=S)NCCNC(=S)S[Sn](CCCC)(CCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



